molecular formula C19H28N2O B3851399 N,N-diethyl-1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide

N,N-diethyl-1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide

Cat. No. B3851399
M. Wt: 300.4 g/mol
InChI Key: CCQWOIXWKAQARO-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is commonly known as eticyclidine or PCE. Eticyclidine has been widely used in scientific research for its unique pharmacological properties.

Mechanism of Action

Eticyclidine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, eticyclidine disrupts the normal functioning of the central nervous system, leading to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects
Eticyclidine has been shown to produce a range of biochemical and physiological effects. It can cause alterations in heart rate, blood pressure, body temperature, and breathing rate. Eticyclidine can also produce hallucinations, feelings of detachment from reality, and altered perceptions of time and space.

Advantages and Limitations for Lab Experiments

One of the main advantages of using eticyclidine in lab experiments is its unique pharmacological properties. It can be used as a tool to study the effects of drugs on the central nervous system and to explore the mechanisms underlying various neurological disorders. However, one of the limitations of using eticyclidine is its potential for abuse and dependence. Therefore, researchers must take appropriate precautions to ensure the safe handling and storage of this compound.

Future Directions

There are several future directions for the use of eticyclidine in scientific research. One potential area of study is the role of the NMDA receptor in the development and progression of various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may explore the potential therapeutic applications of eticyclidine in the treatment of these disorders. Finally, there is a need for further research into the long-term effects of eticyclidine use on the central nervous system and its potential for abuse and dependence.
Conclusion
Eticyclidine is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. It acts as a non-competitive antagonist of the NMDA receptor, producing dissociative and hallucinogenic effects. While eticyclidine has several advantages for lab experiments, researchers must take appropriate precautions to ensure its safe handling and storage. There are several future directions for the use of eticyclidine in scientific research, including the study of its role in neurological disorders and its potential therapeutic applications.

Scientific Research Applications

Eticyclidine has been widely used in scientific research for its unique pharmacological properties. It has been used as a tool to study the central nervous system and the effects of various drugs on the brain. Eticyclidine has been shown to have hallucinogenic and dissociative properties that are similar to those of phencyclidine (PCP).

properties

IUPAC Name

N,N-diethyl-1-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-3-21(4-2)19(22)18-13-9-15-20(16-18)14-8-12-17-10-6-5-7-11-17/h5-8,10-12,18H,3-4,9,13-16H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQWOIXWKAQARO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1CCCN(C1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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